![molecular formula C12H17NO8 B1210666 2-Cyclopentene-1-carbonitrile, 1-(beta-D-glucopyranosyloxy)-4,5-dihydroxy-,(1alpha,4alpha,5beta)-](/img/structure/B1210666.png)
2-Cyclopentene-1-carbonitrile, 1-(beta-D-glucopyranosyloxy)-4,5-dihydroxy-,(1alpha,4alpha,5beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gynocardin is a cyanogenic glycoside.
Scientific Research Applications
Cyclopentenoid Cyanohydrin Glycosides
Cyclopentenoid cyanohydrin glycosides like passicapsin and passibiflorin, related to 2-Cyclopentene-1-carbonitrile, exhibit unique sugar residues and structural properties. These glycosides have been characterized using NMR spectroscopy and selective acid-catalyzed cleavage techniques, emphasizing their distinct biochemical structures (Olafsdottir, Cornett, & Jaroszewski, 1989).
Novel Cyclopentenoid Cyanohydrin Rhamnoglucosides
Novel cyclopentenoid cyanohydrin glycosides have been isolated from the Indian medicinal plant Hydnocarpus Pentandra. These compounds are characterized by unique structural features, contributing to their potential medicinal applications (Jaroszewski, Bruun, Clausen, & Cornett, 1988).
Hydrolysis of Cyclopentenoid Cyanohydrin Glucosides
Cyclopentenoid cyanohydrin glucosides, when hydrolyzed enzymatically, yield chiral hydroxylated 2-cyclopentene-1-ones. These compounds are of interest as synthetic intermediates due to their distinct chiral properties (Jaroszewski, Andersen, & Billeskov, 1987).
Cyanohydrin Glycosides of Passifloraceae
The study of cyanohydrin glycosides in plants like Passiflora and Adenia has revealed significant variations in their chemical structures. This research provides insights into the diversity of cyclopentenoid glycosides in different plant species (Olafsdottir, Andersen, & Jaroszewski, 1989).
Cyanogenesis in Endemic Plants
The isolation of passibiflorin from Passiflora colinvauxii, a plant endemic to the Galapagos Islands, demonstrates the occurrence of bisglycosidic cyclopentanoids in Passiflora. This research contributes to understanding the chemotaxonomic implications of cyclopentenoid compounds in specific plant species (Adsersen, Brimer, Olsen, & Jaroszewski, 1993).
Monohydroxylated Cyclopentenone Cyanohydrin Glucosides
Investigation into plants like Kiggelaria africana and Carpotroche brasiliensis has revealed the presence of unique 1-(β- D -glucopyranosyloxy)-4-hydroxy-2-cyclopentene-1-carbonitriles. These studies help in understanding the structural diversity of cyclopentenoid cyanohydrins in various plant families (Jaroszewski & Olafsdottir, 1987).
properties
Product Name |
2-Cyclopentene-1-carbonitrile, 1-(beta-D-glucopyranosyloxy)-4,5-dihydroxy-,(1alpha,4alpha,5beta)- |
---|---|
Molecular Formula |
C12H17NO8 |
Molecular Weight |
303.26 g/mol |
IUPAC Name |
(1R,4S,5R)-4,5-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclopent-2-ene-1-carbonitrile |
InChI |
InChI=1S/C12H17NO8/c13-4-12(2-1-5(15)10(12)19)21-11-9(18)8(17)7(16)6(3-14)20-11/h1-2,5-11,14-19H,3H2/t5-,6+,7+,8-,9+,10+,11-,12+/m0/s1 |
InChI Key |
HASDUOHKNMHNJA-GDLVSTOPSA-N |
Isomeric SMILES |
C1=C[C@]([C@@H]([C@H]1O)O)(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC(C(C1O)O)(C#N)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
C1=CC(C(C1O)O)(C#N)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.